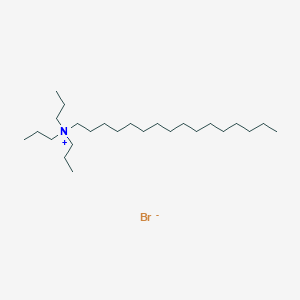
N,N,N-Tripropylhexadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tripropylhexadecan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C25H54BrN. This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is a cationic surfactant, meaning it carries a positive charge, which makes it effective in interacting with negatively charged surfaces and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tripropylhexadecan-1-aminium bromide typically involves the quaternization of hexadecylamine with propyl bromide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Hexadecylamine+3Propyl Bromide→N,N,N-Tripropylhexadecan-1-aminium Bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as crystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tripropylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce a variety of oxidized products depending on the reaction conditions.
Scientific Research Applications
N,N,N-Tripropylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of biological samples, particularly in the extraction and purification of nucleic acids and proteins.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Tripropylhexadecan-1-aminium bromide involves its interaction with negatively charged surfaces and molecules. The positively charged ammonium group allows it to bind to negatively charged sites, disrupting the structure and function of the target molecules. This property is particularly useful in applications such as emulsification, where the compound helps to stabilize mixtures of oil and water.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Tetradecyltrimethylammonium Bromide: A compound with a shorter alkyl chain but similar chemical behavior.
Uniqueness
N,N,N-Tripropylhexadecan-1-aminium bromide is unique due to its longer alkyl chain and tripropyl groups, which enhance its hydrophobic interactions and make it more effective in certain applications compared to its shorter-chain counterparts .
Properties
CAS No. |
25268-61-5 |
|---|---|
Molecular Formula |
C25H54BrN |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
hexadecyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C25H54N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22-6-2,23-7-3)24-8-4;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FIUXEBBRCRBWTE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















